
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H8O5. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high reactivity and stability. This compound features a heterocyclic core with four carbon atoms and two oxygen atoms, making it a versatile intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid.
Carbon Suboxide Route: A third route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reactions: These often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions vary widely but can include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions.
科学的研究の応用
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making it highly reactive and capable of undergoing further transformations .
類似化合物との比較
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but lacks the hydroxyl group at the 5-position.
Dimedone: Another diketone with similar reactivity but different structural features.
Barbituric Acid: Shares some chemical properties but has a different core structure.
Uniqueness
5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its hydroxyl group, which imparts additional reactivity and allows for a broader range of chemical transformations compared to its analogs .
特性
CAS番号 |
75307-59-4 |
|---|---|
分子式 |
C6H8O5 |
分子量 |
160.12 g/mol |
IUPAC名 |
5-hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H8O5/c1-6(2)10-4(8)3(7)5(9)11-6/h3,7H,1-2H3 |
InChIキー |
SNJAIDWCSZHCQF-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



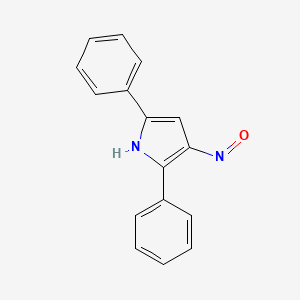
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
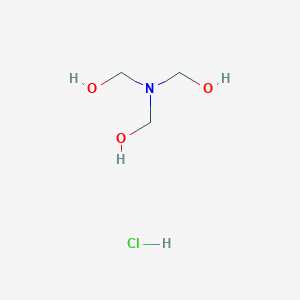
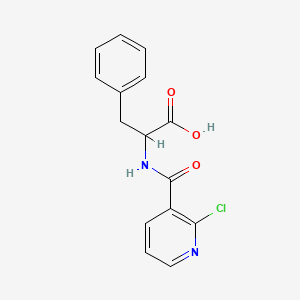
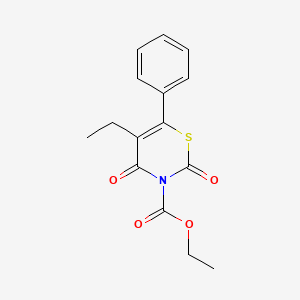

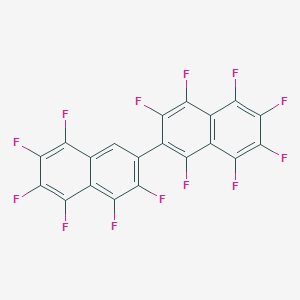
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)

![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)

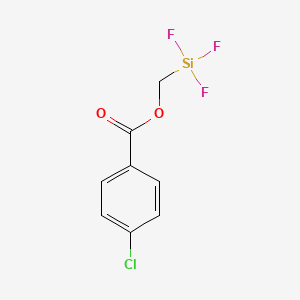
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)
